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Compound of Interest

Compound Name: Brasofensine Maleate

Cat. No.: B1667504

Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of
significant interest in the field of neuropharmacology, particularly for its potential therapeutic
applications in conditions such as Parkinson's disease. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties,
pharmacological activity, and metabolic fate of Brasofensine Maleate, tailored for researchers,
scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of
brasofensine with maleic acid.

IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-
2-yl]-N-methoxymethanimine maleate[1]

Chemical Formula: C20H24Cl2N20s
Molecular Weight: 459.32 g/mol

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--
C3=CC(=C(C=C3)CI)CI">C@@H/C=N/OC.C(=CC(=0)0)C(=0)O

Physicochemical Data
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The following table summarizes key physicochemical properties of Brasofensine and its
maleate salt.

Property Value Reference

Brasofensine

Molecular Formula C16H20CI2N20 [1]
Molecular Weight 327.25 g/mol [2]
XLogP3 4.1 [1]
Topological Polar Surface Area  24.8 A2 [1]

Brasofensine Maleate

Melting Point 140-142 °C [3]

Pharmacology

Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine
and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine
transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic
cleft.[4]

Binding Affinities and Potency

The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine

reuptake.
Transporter Assay System ICs0 (M) Reference
. Rat striatal
Dopamine (DAT) 0.003 [3]
synaptosomes
) ) Rat hippocampal
Norepinephrine (NET) 0.0013 [3]
synaptosomes
_ Rat cortical
Serotonin (SERT) 0.013 [3]
synaptosomes
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Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and
humans.
o Absolute
] Elimination . o
Species Route Tmax (h) . Bioavailabil Reference
Half-life (h) )
ity (%)
Rat Oral 05-1 ~2 7 [5]
Monkey Oral 05-1 ~4 0.8 [5]
Not
Human Oral 3-8 ~24 ) [5]
Determined
Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration. The
primary metabolic pathways are O- and N-demethylation, as well as isomerization of the
methyloxime group.[5] The resulting desmethyl metabolites can be further conjugated with
glucuronic acid.[5]

Experimental Protocols
Synthesis of Brasofensine

A general synthetic scheme for Brasofensine involves the following key steps[3]:

Demethylation: Demethylation of a suitable tropane intermediate.

Protection: Protection of the resulting secondary amine, for example, with a Boc group.

Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.

Oxidation: Oxidation of the alcohol to an aldehyde.

Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.
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» Deprotection: Removal of the protecting group to yield Brasofensine.

The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable
solvent.

Dopamine Reuptake Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common practices for assessing dopamine
reuptake inhibition.

e Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal
model (e.qg., rat) by differential centrifugation.

 Incubation: Pre-incubate the synaptosomes with varying concentrations of Brasofensine
Maleate or a vehicle control in a suitable buffer.

« Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of
radiolabeled dopamine (e.g., [BH]dopamine).

» Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration
through glass fiber filters.

e Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled
dopamine.

» Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

» Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of
Brasofensine Maleate and determine the ICso value by non-linear regression analysis.

Visualizations
Mechanism of Action of Brasofensine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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